Reactive Black 39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Black 39 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its ability to form covalent bonds with substrates, making it a valuable tool in biological experiments, textile dyeing, and other fields. The chemical structure of this compound includes multiple functional groups that contribute to its reactivity and versatility .
Preparation Methods
The synthesis of Reactive Black 39 involves several steps, starting with the diazotization of 2,4-diaminobenzenesulfonic acid and 2-aminobenzene-1,4-disulfonic acid. These intermediates are then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline and acidic conditions. The final step involves condensation with 2,4,6-trichloro-1,3,5-triazine and subsequent ammoniation . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale manufacturing .
Chemical Reactions Analysis
Reactive Black 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Reactive Black 39 is extensively used in scientific research due to its versatility. In chemistry, it serves as a reagent for studying reaction mechanisms and kinetics. In biology, it is used to stain and track biomolecules, evaluate cell functions, and distinguish cell types. In medicine, it aids in diagnostic procedures and tissue pathology studies. Industrial applications include textile dyeing, food pigments, and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of Reactive Black 39 involves the formation of covalent bonds with substrates. This is achieved through the reactive groups present in the dye, which react with hydroxyl or amino groups on the substrate. The strength of these covalent bonds ensures that the dye becomes an integral part of the substrate, providing stability and durability .
Comparison with Similar Compounds
Reactive Black 39 is unique due to its multifunctional nature and strong covalent bonding capabilities. Similar compounds include Reactive Black 5 and other reactive dyes that also form covalent bonds with substrates. this compound stands out due to its specific chemical structure and reactivity, which make it suitable for a broader range of applications .
Properties
Molecular Formula |
C25H14ClN10Na5O16S5 |
---|---|
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5 |
InChI Key |
UYAABLNBFLLCJA-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.